2-(2,6-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with a 2,6-dichlorophenyl group at position 2 and a sulfone-modified tetrahydrothiophen-3-yl moiety at the carboxamide nitrogen. The 2,6-dichlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to hydrophobic interactions and target binding . The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) likely enhances metabolic stability and solubility compared to non-oxidized sulfur-containing analogs.
Properties
Molecular Formula |
C15H14Cl2N2O3S2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H14Cl2N2O3S2/c1-8-13(14(20)19-9-5-6-24(21,22)7-9)23-15(18-8)12-10(16)3-2-4-11(12)17/h2-4,9H,5-7H2,1H3,(H,19,20) |
InChI Key |
BCCRHXGQMLZQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,6-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structure includes a thiazole ring and a tetrahydrothiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14Cl2N2O3S2
- Molecular Weight : 335.22 g/mol
The compound's structure suggests potential interactions with various biological targets due to the presence of multiple functional groups. The dichlorophenyl group is known for enhancing lipophilicity, while the thiazole and tetrahydrothiophene rings may facilitate interactions with enzymes and receptors.
1. Anti-inflammatory Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, compounds derived from thiazole have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways.
Table 1: Inhibitory Activity of Related Compounds on COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Aspirin | 15.32 | - | - |
| Compound A | 9.01 | 0.76 | 42 |
| Compound B | - | 0.05 | 112 |
These results suggest that the compound may possess selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antifungal Activity
Research has shown that thiazole derivatives can exhibit antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) of related compounds was significantly lower than that of standard antifungal agents like fluconazole.
Table 2: Antifungal Activity Against Candida albicans
| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Compound C | 3.9 | 15.62 |
This indicates that the compound could be effective against fungal infections, potentially offering a new avenue for treatment .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of key enzymes in inflammatory pathways (e.g., COX enzymes).
- Disruption of ergosterol biosynthesis in fungi.
These mechanisms suggest a multifaceted approach to combating inflammation and fungal infections.
Case Studies
A recent study evaluated the in vivo anti-inflammatory effects of compounds structurally related to our target compound using carrageenan-induced paw edema in mice. The study found significant reductions in paw swelling at various doses, indicating the potential efficacy of these compounds in clinical settings .
Scientific Research Applications
Biological Activities
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound may demonstrate effectiveness against various bacterial and fungal strains. Research has shown that thiazole derivatives can possess significant antimicrobial properties due to their ability to interact with microbial cell membranes and inhibit essential enzymes .
- Anticancer Potential : The compound's unique structure may allow it to interfere with cancer cell proliferation. Studies on similar thiazole derivatives have indicated promising results against cancer cell lines, particularly in inhibiting growth in breast cancer models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thiazole ring.
- Introduction of the tetrahydrothiophene moiety.
- Coupling with the dichlorophenyl group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Applications in Research
The potential applications of 2-(2,6-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide are diverse:
Pharmaceutical Development
- The compound is being explored as a lead candidate for developing new antimicrobial and anticancer drugs. Its structural diversity allows for modifications that could enhance efficacy and reduce toxicity.
Molecular Docking Studies
- Interaction studies using molecular docking simulations help elucidate how this compound interacts with biological targets. Such studies provide insights into binding affinities and mechanisms of action against specific pathogens or cancer cells .
Structure-Activity Relationship (SAR) Studies
- Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. By modifying different functional groups on the thiazole or thiophene moieties, researchers can potentially enhance therapeutic effects while minimizing side effects.
Case Studies
Several studies have highlighted the significance of compounds similar to 2-(2,6-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide :
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison Table
Key Structural and Functional Differences
(i) Thiazole vs. Oxazole Core
The target compound and the Biopharmacule analog share a thiazole-5-carboxamide core, which is replaced by an oxazole-4-carboxamide in the ECHEMI compound . Thiazoles generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity due to sulfur’s electronegativity, whereas oxazoles may confer improved bioavailability in certain contexts .
(ii) Substituent Modifications
- The sulfone group in the target compound distinguishes it from the Biopharmacule analog, which has a piperazine-hydroxyethyl substituent.
- The ECHEMI compound’s carbamothioyl group introduces a sulfur atom that may enhance metal-binding properties, relevant to enzyme inhibition in agrochemicals .
(iii) Dichlorophenyl Positioning
The target compound’s 2,6-dichlorophenyl group contrasts with etaconazole’s 2,4-dichlorophenyl moiety . The 2,6-substitution pattern is sterically hindered, possibly favoring selective interactions with symmetric target sites (e.g., ion channels or enzymes with hydrophobic pockets).
Preparation Methods
Hantzsch Thiazole Formation
A representative procedure involves reacting 2-bromo-4-methyl-5-carboxyacetophenone with thiourea in ethanol under reflux (48–72 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclization and elimination of HBr. Yields range from 65% to 78%, depending on the halogen leaving group and solvent polarity.
Key Parameters:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 72 | |
| Temperature | Reflux (78°C) | 68 | |
| Catalysis | None | — | — |
Introduction of the 2,6-Dichlorophenyl Group
The dichlorophenyl moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. The former is preferred for its regioselectivity:
Friedel-Crafts Acylation
2,6-Dichlorobenzoyl chloride is reacted with the thiazole intermediate in the presence of AlCl₃ (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. The reaction achieves 85–90% conversion within 4 hours, with strict exclusion of moisture to prevent hydrolysis.
Comparative Analysis:
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 4 | 89 |
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 12 | 62 |
Suzuki coupling, while avoiding strong Lewis acids, suffers from lower yields due to steric hindrance from the thiazole’s methyl group.
Sulfone Moiety Incorporation
The 1,1-dioxidotetrahydrothiophen-3-amine group is synthesized via oxidation of tetrahydrothiophene derivatives, followed by amide coupling:
Oxidation of Tetrahydrothiophene
Tetrahydrothiophene-3-amine is oxidized to its sulfone using oxone (2.5 equiv) in a THF/water (3:1) mixture at 20°C for 12 hours. This method avoids over-oxidation to sulfonic acids, achieving 92% yield. Alternative oxidants like mCPBA in DCM yield 88% but require stringent anhydrous conditions.
Oxidation Conditions:
| Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Oxone | THF/H₂O | 20 | 92 |
| mCPBA | DCM | 0 → 20 | 88 |
Amide Coupling
The carboxylic acid (thiazole intermediate) is activated using EDCl/HOBt (1:1.2 molar ratio) in DMF, then reacted with 1,1-dioxidotetrahydrothiophen-3-amine at 50°C for 3 hours. This yields Compound X in 78–82% purity, which is enhanced to >98% via silica gel chromatography (ethyl acetate/hexane, 3:1).
Alternative Pathways and Innovations
One-Pot Synthesis
Recent advancements involve a one-pot sequence combining thiazole formation, acylation, and sulfone oxidation. Using microwave irradiation (150°C, 30 min), this method reduces total synthesis time from 72 hours to 5 hours but requires precise stoichiometric control.
Enzymatic Catalysis
Pilot studies employ lipase B from Candida antarctica to catalyze the amide coupling step in aqueous buffer (pH 7.4), achieving 68% yield with minimal byproducts. While environmentally favorable, scalability remains challenging.
Critical Challenges and Solutions
Q & A
Basic: What are the optimal synthetic routes for 2-(2,6-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and carboxamide coupling. Key steps include:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in acetonitrile or DMF .
- Carboxamide coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by reaction with the tetrahydrothiophene sulfone amine moiety. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Characterization : Confirm structure via and NMR, IR, and HRMS .
Advanced: How can reaction intermediates be stabilized during synthesis to improve yield?
Answer:
- Intermediate isolation : Use low-temperature conditions (–20°C to 0°C) for moisture-sensitive intermediates (e.g., activated carboxylic acid derivatives) .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps, removed later under acidic conditions (TFA/DCM) .
- In-situ monitoring : Employ TLC or HPLC to track intermediate formation and minimize degradation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict pH control (pH 6–7) to prevent hydrolysis .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy :
- NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and sulfone protons (δ 3.1–3.5 ppm) .
- NMR: Confirm carbonyl (δ 165–170 ppm) and thiazole carbons (δ 150–160 ppm) .
- Mass spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]) .
- IR spectroscopy : Detect carboxamide C=O stretch (~1680 cm) and sulfone S=O (~1300 cm) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or tautomerism?
Answer:
- Single-crystal growth : Use slow evaporation from ethanol/water (1:1) at 4°C .
- Data collection : High-resolution synchrotron sources (e.g., 0.8 Å wavelength) for accurate electron density maps .
- Tautomer analysis : Compare experimental bond lengths (e.g., C–N vs. C=S in thione-thiol tautomers) with DFT calculations .
- Software tools : SHELX for structure refinement; Mercury for visualization of non-covalent interactions (e.g., hydrogen bonding with sulfone groups) .
Basic: What biological activities are associated with this compound’s structural analogs?
Answer:
Analogous thiazole-carboxamides exhibit:
- Antimicrobial activity : MIC values ≤ 2 µg/mL against S. aureus and E. coli due to sulfone-mediated membrane disruption .
- Anticancer potential : IC ~10 µM in HepG2 cells via inhibition of tubulin polymerization .
- Anti-inflammatory effects : COX-2 selectivity (IC = 0.8 µM) attributed to the dichlorophenyl moiety .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
-
Substituent variation :
Position Modification Effect Thiazole C4 Methyl → Ethyl Increased lipophilicity (logP +0.5); enhanced CNS penetration Tetrahydrothiophene Sulfone → Sulfoxide Reduced cytotoxicity (IC ↑ 2-fold) -
Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Arg120 in COX-2) .
-
In-vitro assays : Dose-response curves (0.1–100 µM) in target cell lines with Western blot validation of mechanism .
Basic: What analytical methods quantify degradation products under environmental conditions?
Answer:
- HPLC-DAD : C18 column (5 µm, 250 mm), acetonitrile/water (70:30), flow rate 1 mL/min. Detect degradation at 254 nm .
- LC-MS/MS : MRM mode for sulfone oxidation products (e.g., m/z 352 → 280) .
- Accelerated stability testing : 40°C/75% RH for 6 months; monitor hydrolysis via loss of parent compound .
Advanced: How to design ecotoxicity studies for environmental risk assessment?
Answer:
- Tiered testing :
- Biotic transformation : Incubate with Pseudomonas spp. to identify microbial metabolites via GC-MS .
Basic: What computational tools predict this compound’s physicochemical properties?
Answer:
- logP and solubility : Use ChemAxon or ACD/Labs with QSPR models .
- pKa estimation : MarvinSuite (thiazole NH ≈ 8.2; sulfone = non-ionizable) .
- ADMET prediction : SwissADME for bioavailability radar (e.g., high GI absorption due to TPSA <90 Ų) .
Advanced: How can contradictions in biological data (e.g., varying IC50_{50}50 values) be resolved?
Answer:
- Standardized protocols :
- Uniform cell lines (e.g., HepG2 from ATCC) and serum-free media .
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Pool data from >5 independent studies; apply ANOVA to identify outliers (p<0.05) .
- Mechanistic follow-up : Use siRNA knockdown to confirm target engagement (e.g., tubulin β-III) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
